molecular formula C17H16N4O B10889583 N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10889583
M. Wt: 292.33 g/mol
InChI Key: JUECUGGSQBYFQY-UHFFFAOYSA-N
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Description

N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

N~4~-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared to other pyrazolopyridine derivatives, such as:

The unique cyclopropyl and phenyl substituents in N4-CYCLOPROPYL-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-cyclopropyl-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O/c1-21-16-14(10-18-21)13(17(22)19-12-7-8-12)9-15(20-16)11-5-3-2-4-6-11/h2-6,9-10,12H,7-8H2,1H3,(H,19,22)

InChI Key

JUECUGGSQBYFQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CC4

Origin of Product

United States

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